2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula . This compound features a thieno[2,3-d]pyrimidine core, which is characterized by a chloro group at the 2-position, a morpholine ring at the 4-position, and an aldehyde group at the 6-position. Its unique structure and potential biological activities make it of significant interest in medicinal chemistry and related fields .
The synthesis of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to achieve optimal yields and purity of the final product. The use of catalysts and protective groups may also be necessary depending on the specific synthetic route employed .
The molecular structure of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde can be represented as follows:
The compound's structure includes a thieno[2,3-d]pyrimidine skeleton with specific functional groups that contribute to its reactivity and biological activity .
The structural data indicates that the compound features:
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde can undergo several chemical transformations:
Common reagents for these reactions include organic solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature and pH are critical for achieving desired outcomes .
The mechanism of action for 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets within cells. Its lipophilicity allows it to diffuse across cellular membranes easily.
Upon entering cells, the compound may interact with various enzymes or receptors, potentially inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to effects such as:
Research indicates that similar compounds have shown significant antitumor activities against various cancer cell lines by modulating critical biochemical pathways related to cell survival and growth .
Physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these properties influence its behavior in biological systems and during chemical reactions.
The applications of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde span several fields:
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) axis constitutes a master regulatory network governing critical oncogenic processes, including cell proliferation, survival, metabolism, and angiogenesis. Dysregulation occurs via multiple mechanisms: PIK3CA gain-of-function mutations (present in ~15% of solid tumors), PTEN tumor suppressor loss (frequent in glioblastoma and prostate cancer), or receptor tyrosine kinase hyperactivity. Such alterations drive constitutive pathway activation, creating a dependency that malignant cells exploit for growth advantage and therapeutic resistance. Thienopyrimidine-based inhibitors target this vulnerability by simultaneously occupying ATP-binding pockets in both PI3K and mTOR kinases—a therapeutic strategy that circumvents compensatory signaling loops observed with single-target agents. The morpholine moiety, positioned within the pharmacophore of clinical inhibitors like Pictilisib, mimics the purine ring’s hydrogen-bonding pattern, enabling competitive ATP displacement. This mechanistic action establishes morpholine-containing thienopyrimidines as privileged scaffolds for dual PI3K/mTOR inhibition [1] [4].
Table 1: Clinically Evaluated Morpholine-Containing PI3K/mTOR Inhibitors
Compound | Molecular Target | Key Structural Features | Development Phase |
---|---|---|---|
Idelalisib | PI3Kδ | Morpholine-linked quinazolinone | FDA Approved (CLL) |
Copanlisib | Pan-PI3K (α/δ predominant) | Morpholine-pyrimidine core | FDA Approved (FL) |
Apitolisib | Dual PI3K/mTOR | Morpholine-thienopyrimidine derivative | Phase II |
The architectural progression of morpholine-based kinase inhibitors reveals a deliberate optimization strategy centered on ring fusion and electronic modulation. Initial quinazoline prototypes (e.g., ZSTK474) demonstrated potent PI3K inhibition but lacked mTOR activity. Incorporating a thiophene ring fused at [3,2-d] of the pyrimidine core yielded thieno[3,2-d]pyrimidines—a scaffold offering enhanced planarity for improved ATP-pocket stacking and tunable C6/C2 substituents for target selectivity. The critical breakthrough emerged with C4 morpholine substitution: the morpholine oxygen acts as a key hydrogen bond acceptor with Val882 in PI3Kγ, while its conformational flexibility accommodates divergent hinge regions across PI3K isoforms and mTOR.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS# 885618-31-5) represents a structurally advanced iteration. Its C2 chlorine atom imposes steric constraints that favor mTOR binding, transforming selective PI3K inhibitors into balanced dual-target agents. Simultaneously, the C6 carbaldehyde (molecular formula: C₁₁H₁₀ClN₃O₂S; MW: 283.73 g/mol) serves as a synthetic linchpin—enabling late-stage diversification through nucleophilic addition or condensation reactions without modifying the core pharmacophore. Physicochemical profiling confirms its drug-like properties: density of 1.522 g/cm³ supports membrane permeability, while the pale-yellow crystalline solid state (storage recommendation: 2–8°C under inert gas) ensures synthetic handling stability [1] [4] .
Table 2: Structure-Activity Relationship of Key Thienopyrimidine Modifications
C2 Substituent | C4 Group | C6 Functional Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity Rationale |
---|---|---|---|---|---|
H | Morpholine | CH₃ | 18 | >10,000 | Insufficient mTOR steric occlusion |
Cl | Morpholine | CHO | 8 | 52 | Chlorine optimizes mTOR pocket fit; CHO enables derivatization |
OCH₃ | Morpholine | COOH | 25 | 210 | Reduced cellular permeability |
CN | Piperidine | CH₂OH | 350 | 1,200 | Loss of key H-bond with Val882 |
The C6 carbaldehyde in 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde enables strategic installation of hydrazone/hydrazide functionalities—a structural maneuver that profoundly impacts target engagement and pharmacokinetics. Aroyl hydrazones (-CH=N-NH-C=OAr) act as conformationally constrained linkers, positioning aryl pharmacophores into hydrophobic sub-pockets of PI3K and mTOR. Computational modeling reveals hydrazone bonds enhance binding through: (1) formation of an additional hydrogen bond with Lys802 in mTOR’s catalytic cleft, and (2) π-stacking interactions between the aryl ring and Trp780 in PI3Kα.
Beyond affinity enhancement, hydrazone modification addresses inherent liabilities of the aldehyde group. Unmodified aldehydes exhibit metabolic instability via aldehyde dehydrogenase oxidation or Schiff base formation with serum proteins. Conversion to hydrazones masks this reactivity, improving metabolic half-life (>4-fold increase in microsomal stability assays). Critically, hydrazone functionalization fine-tunes solubility and logP values: incorporating pyridyl hydrazones boosts aqueous solubility (essential for intravenous formulations), while naphthyl variants enhance membrane penetration for CNS targets. The synthetic versatility is demonstrated by one-step condensations with aryl hydrazides under mild acidic catalysis, maintaining integrity of the morpholine-chlorothienopyrimidine core [1] [4] [8].
Table 3: Impact of Hydrazone Modifications on Compound Properties
Hydrazone Type | Synthetic Yield (%) | logP | Aqueous Solubility (µg/mL) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
---|---|---|---|---|---|
Unmodified CHO | N/A | 1.9 | 15 | 8 | 52 |
4-Pyridyl | 85 | 1.2 | 420 | 6 | 38 |
Phenyl | 92 | 2.8 | 32 | 7 | 45 |
2-Naphthyl | 78 | 3.5 | 8 | 3 | 28 |
4-Carboxyphenyl | 88 | 1.5 | >500 | 12 | 75 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: